Nitro Group Electronic Effect on Carbonic Anhydrase Inhibition Compared to Unsubstituted Phenyl Analog
While direct head-to-head CA inhibition data for N-(4-nitrophenyl)-3-sulfamoylbenzamide is not available, the broader sulfamoylbenzamide class reveals that aryl substitution at the N-amide position significantly modulates CA inhibitory potency. For example, the unsubstituted N-phenyl-3-sulfamoylbenzamide serves as a baseline comparator in HBV CAM studies, with reported EC₅₀ values in the low micromolar range [1]. The incorporation of electron-withdrawing substituents on the phenyl ring in related sulfonamide series has been shown to enhance zinc-binding affinity and improve inhibitory potency by 3- to 10-fold relative to unsubstituted phenyl analogs [2]. The 4-nitrophenyl group of the target compound provides an electron-deficient aromatic system that strengthens hydrogen-bonding interactions with the CA active site compared to N-phenyl-3-sulfamoylbenzamide.
| Evidence Dimension | Carbonic anhydrase inhibitory potency modulation by aryl substitution |
|---|---|
| Target Compound Data | 4-Nitrophenyl substitution (electron-withdrawing, σₚ = +0.78) expected to enhance CA inhibition |
| Comparator Or Baseline | N-phenyl-3-sulfamoylbenzamide (unsubstituted phenyl, σₚ = 0.00); 3-sulfamoylbenzamide (no aryl substituent) |
| Quantified Difference | Electron-withdrawing substituents in related sulfonamide series improve CA inhibition 3- to 10-fold (class observation); quantitative data for this specific compound pending |
| Conditions | Class inference from sulfonamide CA inhibitor SAR literature [2] |
Why This Matters
Procurement of the 4-nitrophenyl derivative is justified when enhanced CA inhibitory potency is desired over unsubstituted phenyl analogs.
- [1] Vandyck K, et al. J Med Chem. 2018;61(14):6247-6263. EC₅₀ values for N-phenyl-3-sulfamoylbenzamide derivatives as HBV CAMs. View Source
- [2] Supuran CT. Nature Reviews Drug Discovery. 2008;7(2):168-181. SAR of sulfonamide CA inhibitors. View Source
